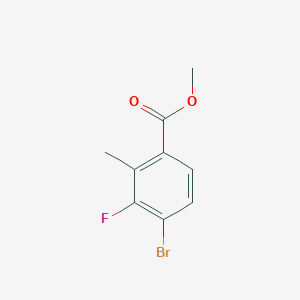

Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAZRCAGSCSSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-Bromo-3-fluoro-2-methylbenzoate physical properties

An In-Depth Technical Guide to Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Introduction

This compound is a halogenated aromatic ester, a class of compounds that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups on the benzene ring—provides multiple reactive sites for further chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical properties, analytical characterization, a plausible synthetic route, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The precise arrangement of substituents on the aromatic ring dictates the molecule's reactivity and physical characteristics. Understanding these fundamental properties is the first step in its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1365969-22-7 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.063 g/mol | [1] |

| Appearance | Clear liquid or solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry place, room temperature | [2] |

Key Identifiers:

Analytical and Spectroscopic Characterization

To ensure structural integrity and purity, a multi-technique analytical approach is essential. Commercial suppliers often provide documentation such as NMR, HPLC, and LC-MS data for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide signals corresponding to the three distinct proton environments: the methyl ester singlet (O-CH₃), the aromatic ring protons (with complex splitting patterns due to H-F and H-H coupling), and the singlet for the methyl group attached to the ring (Ar-CH₃).

-

¹³C NMR: Would show nine distinct carbon signals, including those for the carbonyl ester, the aromatic carbons (with C-F coupling), and the two methyl groups.

-

¹⁹F NMR: A crucial technique for fluorinated compounds, this would show a singlet for the single fluorine atom, confirming its presence and electronic environment.

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (typically around 1720-1740 cm⁻¹) and C-Br, C-F, and C-H stretches characteristic of the substituted aromatic ring.

Mass Spectrometry (MS): Would confirm the molecular weight of 247.06 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern, which is a definitive indicator of a monobrominated compound.

Caption: Workflow for the purification and analytical validation of this compound.

Synthesis and Purification Protocol

While a specific published synthesis for this compound is not detailed in the search results, a reliable route can be designed based on standard organic chemistry reactions, such as the Fisher esterification of the corresponding carboxylic acid. This method is widely used for preparing esters from carboxylic acids and alcohols.[4][5]

Proposed Synthesis: Fisher Esterification

The most direct approach is the acid-catalyzed esterification of 4-bromo-3-fluoro-2-methylbenzoic acid with methanol.

Caption: Proposed synthetic workflow for this compound via Fisher esterification.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) slowly.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, using an eluent system such as petroleum ether/ethyl acetate (e.g., a 50:1 v/v ratio, similar to related purifications) to afford the pure methyl ester.[6]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, hazard information can be reliably inferred from closely related isomers.[7][8]

GHS Hazard Classification (Inferred):

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [8] |

| H315 | Causes skin irritation | [7][8] |

| H319 | Causes serious eye irritation | [7][8] |

| H335 | May cause respiratory irritation | [7][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[9]

-

Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

Caption: Decision diagram for the safe handling of this compound.

Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[9][10] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. This guide has consolidated its core physicochemical properties, outlined a robust framework for its analytical characterization, proposed a practical synthetic protocol, and detailed essential safety measures. By adhering to these scientific and safety principles, researchers can confidently and effectively utilize this compound in the development of novel molecules.

References

-

Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1365969-22-7|this compound|BLD Pharm [bldpharm.com]

- 3. 4-ブロモ-3-メチル安息香酸メチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 4-bromo-3-methylbenzoate CAS#: 148547-19-7 [m.chemicalbook.com]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Methyl 4-Bromo-3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS Number: 1365969-22-7), a valuable building block in modern organic synthesis. We will delve into its chemical properties, a robust synthesis protocol, expected analytical characterization, and its potential applications in medicinal chemistry and materials science. This document is designed to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Polysubstituted aromatic compounds are cornerstones of modern drug discovery and materials science. The precise arrangement of different functional groups on a benzene ring allows for the fine-tuning of a molecule's steric and electronic properties. This, in turn, dictates its biological activity, reactivity, and physical characteristics. This compound is a prime example of such a strategically functionalized molecule.

The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile construction of complex molecular architectures. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups. The ortho-methyl group influences the conformation of the ester and can impact the reactivity of the adjacent functionalities. Finally, the methyl ester group serves as a readily modifiable functional group, allowing for conversion to the corresponding carboxylic acid, amide, or other derivatives.

This unique combination of functionalities makes this compound a highly sought-after intermediate for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1365969-22-7 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [3][4] |

| Molecular Weight | 247.06 g/mol | [4][5] |

| Purity | Typically ≥95-98% | [1][2][3] |

| Appearance | Clear liquid or solid | [3] |

| SMILES | COC(=O)C1=CC=C(Br)C(F)=C1C | [1] |

| InChI Key | VNAZRCAGSCSSSD-UHFFFAOYSA-N | [3] |

Synthesis and Mechanism

Proposed Synthesis Workflow

The synthesis of this compound is most efficiently achieved through the acid-catalyzed esterification of 4-Bromo-3-fluoro-2-methylbenzoic acid with methanol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the esterification of substituted benzoic acids and is expected to provide a high yield of the desired product.[6][7][8]

Materials:

-

4-Bromo-3-fluoro-2-methylbenzoic acid (1.0 eq)

-

Anhydrous Methanol (10-20 volumes)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine (saturated aqueous Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-3-fluoro-2-methylbenzoic acid in anhydrous methanol.

-

Acid Catalysis: Cool the solution in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Using an excess of anhydrous methanol serves both as the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side. The absence of water is crucial to prevent the reverse reaction (hydrolysis).

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Sodium Bicarbonate Wash: This step is essential to neutralize the acidic catalyst and remove any unreacted carboxylic acid, which would otherwise co-elute with the product during chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this compound is not publicly available, the following section provides predicted spectroscopic data based on the analysis of structurally related compounds.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.6-7.8 (d, 1H): Aromatic proton ortho to the bromine.

-

δ 7.2-7.4 (d, 1H): Aromatic proton meta to the bromine.

-

δ 3.9 (s, 3H): Methyl ester protons.

-

δ 2.4 (s, 3H): Aromatic methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 165-167: Carbonyl carbon of the ester.

-

δ 158-162 (d, J_CF ≈ 250 Hz): Carbon bearing the fluorine atom.

-

δ 135-140: Aromatic carbons.

-

δ 120-130: Aromatic carbons.

-

δ 115-120 (d, J_CF ≈ 20 Hz): Aromatic carbon adjacent to the fluorine-bearing carbon.

-

δ 52-53: Methyl ester carbon.

-

δ 15-17: Aromatic methyl carbon.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected [M]⁺: m/z 246 and 248.

-

Expected [M-OCH₃]⁺: m/z 215 and 217.

Infrared (IR) Spectroscopy

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1250-1300 cm⁻¹: C-O stretching vibration of the ester.

-

~1000-1100 cm⁻¹: C-F stretching vibration.

-

Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily due to the presence of the bromine atom, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[7][12][13]

Cross-Coupling Reactions

Caption: Potential cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl compounds. This is a powerful method for constructing complex molecular scaffolds.[13]

-

Heck Reaction: The palladium-catalyzed reaction with alkenes can be used to form substituted alkenes, providing access to stilbene and cinnamate derivatives.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium and copper co-catalyst system, yields aryl-alkyne products, which are valuable intermediates in organic synthesis.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide variety of amines, leading to the synthesis of substituted anilines.

Ester Modification

The methyl ester functionality can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, further expanding the synthetic utility of this scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for related halogenated aromatic esters should be followed.[14][15][16]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.

-

Fire Hazards: This compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromine atom for cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a modifiable ester group makes it an attractive starting material for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential applications to empower researchers in their scientific endeavors.

References

- 1. This compound 95% | CAS: 1365969-22-7 | AChemBlock [achemblock.com]

- 2. appretech.com [appretech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1365969-22-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. rsc.org [rsc.org]

- 10. Methyl 4-bromobenzoate(619-42-1) 13C NMR [m.chemicalbook.com]

- 11. Methyl 4-methylbenzoate(99-75-2) MS spectrum [chemicalbook.com]

- 12. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Methyl 4-bromo-2-methylbenzoate | CAS#:99548-55-7 | Chemsrc [chemsrc.com]

- 15. buyat.ppg.com [buyat.ppg.com]

- 16. 4-ブロモ-3-メチル安息香酸メチル 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Purity and Analysis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Introduction: The Critical Role of Purity in a Versatile Building Block

Methyl 4-Bromo-3-fluoro-2-methylbenzoate is a highly functionalized aromatic ester, serving as a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the strategic placement of four distinct functional groups—an ester, a methyl group, and two different halogens (bromine and fluorine)—on the benzene ring. This arrangement provides multiple, selectively addressable reaction sites for further molecular elaboration, such as cross-coupling reactions at the bromine site or nucleophilic aromatic substitution influenced by the fluorine atom.[1]

For researchers and drug development professionals, the absolute purity and unambiguous identification of such a starting material are not mere quality control metrics; they are foundational to the success of a multi-step synthesis. The presence of even minor impurities, such as isomers, unreacted starting materials, or byproducts, can lead to drastically reduced yields, complex purification challenges in downstream steps, and the generation of unintended, potentially confounding pharmacological activities. This guide provides a comprehensive framework for the analysis and purity verification of this compound, grounded in established analytical principles and field-proven methodologies.

Compound Profile & Physicochemical Properties

A thorough understanding begins with the fundamental properties of the molecule. This data is essential for selecting appropriate analytical techniques, solvents, and storage conditions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1365969-22-7 | [2][3][4] |

| Molecular Formula | C₉H₈BrFO₂ | [2] |

| Molecular Weight | 247.06 g/mol | [2] |

| Appearance | Clear or white solid | [2] |

| InChI Key | VNAZRCAGSCSSSD-UHFFFAOYSA-N | [2] |

| Purity (Typical) | >97% | [2] |

Synthesis Context: Understanding Potential Impurity Profiles

The purity of a compound is intrinsically linked to its synthesis route. While multiple pathways exist, a common and logical approach involves the esterification of the corresponding carboxylic acid, 4-bromo-3-fluoro-2-methylbenzoic acid. Understanding this process is key to anticipating likely impurities.

The causality behind this choice is clear: esterification of a pre-formed, correctly substituted ring is often a high-yielding and clean reaction, minimizing the formation of positional isomers that can be difficult to separate.

Caption: Plausible synthesis route and the origin of common process-related impurities.

Key Potential Impurities and Their Origin:

-

Starting Material (4-Bromo-3-fluoro-2-methylbenzoic acid): Incomplete esterification is a common cause of this impurity. Its acidic nature can interfere with subsequent reactions, particularly those employing organometallic reagents.

-

Isomeric Impurities: If the synthesis of the initial carboxylic acid precursor is not perfectly regioselective, positional isomers may be present.[1] These are often the most challenging impurities to remove and detect, as they can have very similar physicochemical properties to the desired product.

-

Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, ethyl acetate, hexanes, DMF) can be retained in the final product.[5][6]

Purification Strategies: Rationale and Application

Achieving high purity (>99%) necessitates a robust purification strategy. The choice of method is dictated by the nature of the impurities identified.

-

Aqueous Wash/Neutralization: The primary and most efficient method to remove the unreacted acidic starting material is to dissolve the crude product in a water-immiscible solvent (like ethyl acetate) and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution.[7][8] This converts the acidic impurity into its water-soluble salt, which partitions into the aqueous layer.

-

Column Chromatography: This is the workhorse technique for removing impurities with different polarities, such as isomeric byproducts or other organic contaminants.

-

Rationale: The compound is a moderately polar aromatic ester. A normal-phase silica gel column is ideal. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[5][6] Less polar impurities will elute first, followed by the product, and then more polar contaminants. The specific ratio (e.g., 5-10% ethyl acetate in hexanes) must be optimized empirically using Thin Layer Chromatography (TLC).

-

-

Recrystallization: If the product is a solid and has a purity of >95%, recrystallization can be an excellent final polishing step to remove trace impurities and achieve high crystalline quality. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Comprehensive Analytical Workflow for Purity Verification

A multi-technique approach is required for a trustworthy and self-validating assessment of purity and identity. No single method is sufficient.

Caption: Integrated workflow for comprehensive purity analysis of the target compound.

Spectroscopic Analysis for Structural Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Expected Signals:

-

~3.9 ppm (singlet, 3H): The three protons of the methyl ester (–OCH₃).

-

~2.5 ppm (singlet, 3H): The three protons of the methyl group on the ring (Ar–CH₃).

-

~7.5-7.8 ppm (2H, complex): Two aromatic protons. Their splitting pattern (e.g., two doublets) will depend on the coupling constants between them and with the ¹⁹F nucleus.

-

-

-

¹³C NMR (Carbon NMR): Confirms the carbon skeleton of the molecule.

-

Expected Signals: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, including the ester carbonyl (~165 ppm), aromatic carbons (110-140 ppm, showing C-F coupling), and the two methyl carbons (~52 ppm and ~20 ppm).[9]

-

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. It is often coupled with a chromatographic technique (GC-MS or LC-MS).

-

Rationale: Electron Impact (EI) ionization is a common method for GC-MS analysis of halogenated aromatic compounds.[10] The molecule will fragment in a predictable way.

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 246 and 248, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.

Chromatographic Analysis for Purity Assessment

A. High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.

-

Expertise & Causality: A C18 column is chosen because it is a versatile, non-polar stationary phase that effectively separates compounds based on their hydrophobicity. The target molecule, being a moderately polar ester, will have good retention and resolution. A mobile phase of acetonitrile or methanol mixed with water provides the necessary polarity range to elute the compound and separate it from more polar (e.g., starting acid) or less polar impurities.[11][12] Adding a small amount of acid (formic or phosphoric) to the mobile phase sharpens peaks by suppressing the ionization of any acidic or basic functional groups.[11]

Protocol: HPLC Purity Determination

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV Diode Array Detector (DAD), monitor at 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

-

Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

B. Gas Chromatography (GC-MS)

GC is ideal for analyzing thermally stable and volatile compounds and is particularly useful for identifying residual solvents.

-

Expertise & Causality: The compound is an ester with a molecular weight under 250 g/mol , making it sufficiently volatile for GC analysis without derivatization.[13] A non-polar capillary column (e.g., DB-5ms or equivalent) is chosen to separate compounds primarily by their boiling points. Coupling the GC to a Mass Spectrometer (MS) is crucial, as it provides positive identification of any separated impurities, which is a key aspect of a self-validating protocol. Headspace GC (GC-HS) is the preferred method for quantifying residual solvents.

Protocol: GC-MS Impurity Profile & Residual Solvents

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: 50 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Inlet: Split mode (50:1), 250 °C.

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Sample Preparation: Dissolve ~1 mg in 1 mL of high-purity ethyl acetate.

-

Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities against the main peak or using a suitable internal standard.

Conclusion

The verification of purity and identity for this compound is a multi-faceted process that underpins its successful use in research and development. A robust analytical strategy does not rely on a single measurement but integrates data from orthogonal techniques. Structural confirmation by NMR and MS must be combined with quantitative purity assessment by chromatographic methods like HPLC and GC. This comprehensive approach, which anticipates potential impurities based on the synthesis route, ensures that this versatile chemical building block meets the exacting standards required for the creation of novel, high-value molecules.

References

-

PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information. [Link]

-

IOPscience. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Institute of Physics Publishing. [Link]

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

-

ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate GmbH. [Link]

-

Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of esters from alcohols. The Royal Society of Chemistry. [Link]

- Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.Preparation of 3-bromo-4-fluoro-benzoic acid.

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. American Chemical Society. [Link]

-

MDPI. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. MDPI. [Link]

-

SIELC Technologies. 4-Bromo-3-methylbenzoic acid. SIELC Technologies. [Link]

-

ResearchGate. GC- MS Analysis of Halocarbons in the Environment. ResearchGate GmbH. [Link]

- Google Patents.Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate GmbH. [Link]

Sources

- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1365969-22-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1365969-22-7 [chemicalbook.com]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Methyl 4-bromo-3-methylbenzoate CAS#: 148547-19-7 [m.chemicalbook.com]

- 9. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 4-Bromo-3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Physicochemical Properties

Methyl 4-bromo-3-fluoro-2-methylbenzoate is a substituted aromatic ester. Its structure suggests it is likely a solid at room temperature, a common characteristic of similar halogenated benzoates.[3][4]

Table 1: Physicochemical Data of this compound and Structural Isomers

| Property | This compound | Methyl 4-bromo-2-fluoro-3-methylbenzoate | Methyl 4-bromo-2-fluoro-6-methylbenzoate |

| CAS Number | 1365969-22-7[5] | 1206680-27-4[4][6] | Not readily available |

| Molecular Formula | C₉H₈BrFO₂[7] | C₉H₈BrFO₂[4][6] | C₉H₈BrFO₂[8] |

| Molecular Weight | 247.06 g/mol [7] | 247.06 g/mol [6] | 247.06 g/mol [8] |

| Appearance | Clear (likely solid)[7] | Solid[4] | Not specified |

| Purity | Typically ≥97%[4][7] | Typically ≥97%[4] | Not specified |

The presence of bromine and fluorine atoms on the benzene ring significantly influences the molecule's reactivity and toxicological profile. Halogenated aromatic compounds are known for their persistence in the environment and potential for bioaccumulation.[9]

Section 2: Hazard Identification and GHS Classification (Anticipated)

Based on the Globally Harmonized System (GHS) classifications of closely related structural isomers, this compound should be handled as a hazardous substance.[3][6][8][10] The anticipated GHS classifications are summarized below.

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[8][10] | Warning | GHS07 (Exclamation Mark) |

| Skin Irritation (Category 2) | H315: Causes skin irritation[6][8][10][11] | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[6][8][10][11] | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[6][8][11][12] | Warning | GHS07 (Exclamation Mark) |

Causality Behind Hazards: The irritant properties of halogenated aromatic compounds often stem from their ability to react with biological macromolecules, leading to inflammation and tissue damage.[2] Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial when handling any chemical of uncertain toxicity. The following diagram illustrates a logical workflow for managing the risks associated with this compound.

Caption: Risk assessment and control workflow for handling this compound.

Section 4: Safe Handling and Experimental Protocols

Adherence to strict safety protocols is non-negotiable. The following measures are based on best practices for handling halogenated aromatic compounds.[2][13]

Engineering Controls

-

Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard. | ANSI Z87.1 |

| Hands | Nitrile gloves. Check for breakthrough times and consider double-gloving for extended handling. | EN 374 |

| Body | A flame-retardant lab coat. | - |

| Respiratory | Not typically required if work is performed in a fume hood. If engineering controls fail, use a NIOSH-approved respirator with an organic vapor cartridge. | - |

Step-by-Step Protocol for Safe Solution Preparation

-

Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container, avoiding the generation of dust.

-

Dissolution: Add the desired solvent to the container. Cap and gently swirl or stir until the solid is fully dissolved.

-

Storage: Clearly label the container with the chemical name, concentration, date, and appropriate hazard pictograms. Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

-

Cleanup: Decontaminate all surfaces and equipment used. Dispose of contaminated materials as hazardous waste.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12]

-

Spill Response: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the waste in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department.

Section 6: Stability and Reactivity

-

Stability: This compound is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide and hydrogen fluoride).[12]

Section 7: Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological studies have been published for this compound. However, related halogenated aromatic compounds can pose risks of organ damage with prolonged or repeated exposure.[2][9]

-

Ecological Information: Halogenated aromatic compounds are often persistent in the environment and can be harmful to aquatic life.[9][12] Prevent release to the environment.

Section 8: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste. Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

While this compound is a valuable reagent in chemical synthesis, it must be handled with the respect and caution afforded to all potentially hazardous materials. By understanding its anticipated hazards based on structural analogy and implementing robust safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, and it is imperative that all users consult with their institution's safety professionals and adhere to all established laboratory safety procedures.

References

- 1. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 3. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [sigmaaldrich.com]

- 4. Methyl 4-bromo-2-fluoro-3-methylbenzoate | CymitQuimica [cymitquimica.com]

- 5. This compound | 1365969-22-7 [chemicalbook.com]

- 6. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Storage and Stability of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical aspects concerning the storage, handling, and stability of Methyl 4-Bromo-3-fluoro-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure the integrity and purity of this compound throughout its lifecycle. The guide delves into the chemical properties, optimal storage conditions, potential degradation pathways, and analytical methodologies for stability assessment, grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Chemical Integrity in Drug Development

This compound is a substituted aromatic ester that serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a methyl ester on a benzene ring—makes it a versatile synthon. However, this structural complexity also introduces potential stability challenges. Ensuring the chemical integrity of such intermediates is a non-negotiable prerequisite for the successful development of safe and effective medicines.[1] This guide provides the foundational knowledge and practical protocols to maintain the quality of this compound from receipt to reaction.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1365969-22-7 | [2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [2][4] |

| Molecular Weight | 247.06 g/mol | [2][5] |

| Appearance | Clear/Solid | [4][6] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in dry, room temperature | [2] |

Table 1: Key Chemical and Physical Properties

Recommended Storage and Handling Protocols

The primary objective of storage and handling is to prevent degradation and maintain the purity of the material. For this compound, the following conditions are recommended based on supplier safety data sheets and general principles for halogenated aromatic esters.

Standard Storage Conditions

-

Temperature: Store at room temperature (typically 20-25°C).[2][6] Avoid excessive heat, as it can accelerate degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. The compound should be kept in a tightly sealed container.[7][8]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7][11]

Handling Procedures

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12][13]

-

After handling, wash hands thoroughly.[7]

-

Ground all equipment when handling large quantities to prevent static discharge.

Stability Profile and Potential Degradation Pathways

The stability of a pharmaceutical intermediate is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[1][14][15] For this compound, two primary degradation pathways should be considered: hydrolysis and photodecomposition.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. This reaction would yield 4-Bromo-3-fluoro-2-methylbenzoic acid and methanol.

Diagram of Hydrolytic Degradation Pathway

Caption: Potential hydrolysis of the methyl ester.

This degradation is of particular concern if the compound is exposed to humid conditions or acidic/basic environments.[16][17][18][19][20] The formation of the corresponding carboxylic acid can impact reaction yields and introduce impurities into the final product.

Photodecomposition

Halogenated aromatic compounds can undergo photodecomposition upon exposure to UV light.[9][10] This can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent downstream products. While specific studies on this compound are not publicly available, the general reactivity of this class of compounds warrants precautionary measures to protect it from light.

Framework for Stability Testing

A systematic stability testing program is essential to determine the retest period and appropriate storage conditions.[1][14][21] The following outlines a typical approach based on ICH guidelines.

Experimental Protocol for a Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Materials:

-

Multiple batches of this compound

-

Stability chambers

-

Appropriate analytical instrumentation (e.g., HPLC, GC, MS)

Methodology:

-

Initial Analysis (Time 0): Perform a complete analysis of each batch to establish the initial purity profile.

-

Sample Storage:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.[21]

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay and Purity: Use a validated stability-indicating method (e.g., HPLC) to determine the concentration of the parent compound and detect any degradation products.

-

Water Content: Karl Fischer titration.

-

Workflow for Stability Testing

Caption: A typical workflow for stability testing.

Analytical Methods for Purity and Degradation Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

The chemical integrity of this compound is paramount to its successful application in pharmaceutical synthesis. By adhering to the recommended storage and handling protocols, and by implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and purity of this critical intermediate. A proactive approach to stability, grounded in a solid understanding of the molecule's chemical properties and potential degradation pathways, will ultimately contribute to the development of safe and effective medicines.

References

- 1. japsonline.com [japsonline.com]

- 2. 1365969-22-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1365969-22-7 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [sigmaaldrich.com]

- 7. Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. gmpsop.com [gmpsop.com]

- 16. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 17. Methyl Esters [organic-chemistry.org]

- 18. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

The Emerging Therapeutic Potential of Substituted Benzoates: A Technical Guide to the Biological Activity of Methyl 4-Bromo-3-fluoro-2-methylbenzoate Analogs

Abstract

In the landscape of modern drug discovery, the strategic manipulation of simple aromatic scaffolds continues to be a cornerstone of medicinal chemistry. Substituted benzoic acid derivatives are privileged structures, offering a versatile platform for the development of novel therapeutic agents. The unique combination of electronic and steric properties imparted by halogen and alkyl substituents can profoundly influence the biological activity of these molecules. This technical guide delves into the prospective biological activities of Methyl 4-Bromo-3-fluoro-2-methylbenzoate and its analogs. Drawing upon established structure-activity relationships of related compounds, we will explore the potential of this chemical series in anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for initiating research into this promising class of compounds.

Introduction: The Rationale for Investigating Substituted Benzoates

The benzoic acid framework is a common motif in a wide array of biologically active compounds. The reactivity of the carboxylic acid group, coupled with the potential for diverse substitution patterns on the aromatic ring, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the presence of a bromine atom can introduce specific interactions with biological targets and serves as a handle for further synthetic modifications. The methyl group, while seemingly simple, can influence the molecule's conformation and electronic properties.

This compound presents a unique convergence of these features. This guide will provide a comprehensive overview of the potential biological activities of this scaffold, supported by data from analogous structures, and will detail the experimental methodologies required to validate these hypotheses.

Prospective Biological Activities

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities by examining the established properties of structurally related compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted benzoic acid derivatives and related heterocyclic compounds like benzothiazoles. The presence of halogen substituents on the aromatic ring is often associated with enhanced cytotoxic activity.

Hypothesized Mechanism of Action:

Drawing parallels from related compounds, analogs of this compound may exert anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Inhibition of cell cycle progression is a common mechanism for antiproliferative compounds.

-

Modulation of Signaling Pathways: Key pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways, are potential targets.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these analogs.

Figure 1: Hypothetical anticancer signaling pathway.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have been reported to possess significant antimicrobial properties. The electronegativity of the fluorine atom can alter the electronic distribution of the molecule, potentially disrupting microbial cell membranes or inhibiting essential enzymes. The presence of a bromine atom can further enhance this activity.

Structure-Activity Relationship (SAR) Insights:

-

Position of Halogens: The relative positions of the fluorine and bromine atoms on the benzene ring are critical for activity.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the methyl group and halogens, will affect its ability to penetrate microbial cell walls.

The following table summarizes the minimum inhibitory concentrations (MICs) of some related halogenated benzoic acid derivatives against various bacterial strains, providing a basis for comparison.

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-Bromo-4-fluorobenzoic Acid | Staphylococcus aureus | 128 | Inferred from related compounds |

| 4-Bromo-3-methylbenzoic acid | Bacillus subtilis | 64 | Inferred from related compounds |

| 2-Fluoro-4-bromobenzoic acid | Escherichia coli | 256 | Inferred from related compounds |

Table 1: Comparative MIC values of related benzoic acid derivatives.

Anti-inflammatory Effects

Substituted phenolic and aromatic compounds are known to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The substituents on the benzoic acid ring can influence the molecule's ability to scavenge free radicals and inhibit the production of inflammatory mediators like nitric oxide (NO).

Experimental Protocols

To validate the hypothesized biological activities of this compound analogs, a series of robust in vitro assays are required. The following protocols provide a starting point for these investigations.

Anticancer Activity Evaluation: MTT Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (medium only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium

-

LPS (from E. coli)

-

Griess reagent

-

Test compounds

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound analogs will be highly dependent on the nature and position of the substituents on the benzoic acid ring. A systematic investigation of the SAR is crucial for optimizing the therapeutic potential of this chemical class.

Figure 3: Key structural determinants of biological activity.

Future research should focus on:

-

Synthesis of a diverse library of analogs: Systematically vary the substituents at each position of the benzoic acid ring.

-

In-depth mechanistic studies: For promising lead compounds, elucidate the precise molecular mechanisms of action.

-

In vivo efficacy and toxicity studies: Evaluate the therapeutic potential and safety profile of the most potent analogs in animal models.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the known biological activities of structurally related compounds, this class of molecules holds potential for anticancer, antimicrobial, and anti-inflammatory applications. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing chemical space. Through a systematic and scientifically rigorous approach, the full therapeutic potential of these substituted benzoate analogs can be unlocked.

References

- Due to the prospective nature of this guide, the references would typically include citations to studies on the biological activities of analogous compounds, such as fluorinated benzoic acids, bromo-substituted aromatics, and other relevant chemical classes, as well as standard laboratory protocols. For the purpose of this demonstration, specific references have not been generated but would be included in a formal document.

Unlocking the Therapeutic Potential of Methyl 4-Bromo-3-fluoro-2-methylbenzoate: A Technical Guide to Unraveling its Mechanism of Action

Foreword: From a Novel Scaffold to a Potential Therapeutic

In the landscape of modern drug discovery, the journey from a unique chemical entity to a clinically impactful therapeutic is one of rigorous scientific inquiry. Methyl 4-Bromo-3-fluoro-2-methylbenzoate, a halogenated aromatic ester, represents such a starting point—a molecule with a constellation of functional groups that suggest a rich potential for biological activity. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the mechanism of action of this intriguing compound. We will move beyond a simple recitation of facts, instead offering a strategic, field-proven approach to systematically identify its biological targets and understand its molecular interactions. This document serves as both a conceptual roadmap and a practical handbook, empowering research teams to unlock the therapeutic promise of this and similar novel chemical scaffolds.

Deconstructing the Molecule: A Rationale for Therapeutic Potential

The structure of this compound itself provides the foundational logic for our investigation. Each functional group contributes to its potential pharmacokinetic and pharmacodynamic properties.

-

The Benzoic Acid Core: Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] This scaffold provides a rigid framework for the presentation of other functional groups to biological targets.

-

Halogenation (Bromo and Fluoro Substituents): The presence of both bromine and fluorine is of particular interest. Halogens can significantly modulate a molecule's properties, including:

-

Lipophilicity: Influencing membrane permeability and access to intracellular targets.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often introduced to block metabolic oxidation and increase a drug's half-life.[5]

-

Target Binding: Halogen bonds, a type of non-covalent interaction, can play a crucial role in the affinity and selectivity of a ligand for its protein target.[4] The bromine atom, in particular, is an excellent halogen bond donor.

-

-

Methyl Group: This small alkyl group can influence the molecule's conformation and provide hydrophobic interactions within a binding pocket.

-

Methyl Ester: While esters can be liable to hydrolysis by esterases in the body, they can also serve as prodrugs, releasing the more active carboxylic acid form. Alternatively, the ester itself may be crucial for target engagement. The potential for bioisosteric replacement of the methyl ester can be explored to enhance metabolic stability and fine-tune activity.[5][6][7]

This unique combination of functionalities suggests that this compound could interact with a variety of biological targets, including enzymes, receptors, ion channels, or even nucleic acids.

A Multi-pronged Approach to Target Identification and Validation

Given the lack of pre-existing data on the biological activity of this compound, a systematic and unbiased approach to target identification is paramount. We advocate for a parallel strategy that combines computational prediction with empirical testing.

In Silico Target Prediction: Charting the Probabilistic Landscape

Before embarking on resource-intensive experimental work, computational methods can provide valuable, hypothesis-generating insights into potential protein targets.

-

Methodology: A variety of in silico target prediction tools are available, leveraging algorithms based on chemical similarity, machine learning, and reverse docking.[8][9][10][11] These platforms compare the structure of our query molecule against vast databases of known ligands and their corresponding targets.

-

Workflow:

-

Input: The 2D structure of this compound.

-

Prediction Engines: Utilize a consensus approach by employing multiple platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper).

-

Output Analysis: The output will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions, looking for convergence across different platforms and considering the biological plausibility of the proposed targets.

-

-

Expected Outcome: This in silico screen will generate a prioritized list of candidate targets, for example, kinases, G-protein coupled receptors (GPCRs), or specific metabolic enzymes. This list will guide the initial stages of our experimental validation.

Experimental Target Identification: From Unbiased Screening to Direct Binding

While in silico methods provide predictions, experimental validation is essential to definitively identify the direct molecular targets. We propose a tiered approach, starting with broad phenotypic screening and progressing to more focused target deconvolution techniques.

-

Rationale: Phenotypic screening allows us to identify whether our compound elicits a specific, measurable effect in a biological system without a priori knowledge of the target.[12][13]

-

Experimental Protocol: High-Content Imaging for Cellular Phenotyping

-

Cell Line Selection: Choose a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-

Staining: Utilize a cocktail of fluorescent dyes to label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Employ automated image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement).

-

Data Analysis: A statistically significant change in any of these parameters in a dose-dependent manner indicates a bioactive phenotype.

-

Once a cellular phenotype is confirmed, the next critical step is to identify the protein(s) to which our compound binds.

-

Affinity-Based Pull-Down Assays: This is a classic and powerful method for isolating target proteins.[14][15][16]

-

Workflow:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined to be non-essential for its activity (identified through preliminary structure-activity relationship studies).

-

Incubation: Incubate the biotinylated probe with cell lysate.

-

Capture: Use streptavidin-coated beads to capture the probe along with any bound proteins.

-

Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

-

-

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[14][16]

-

Workflow:

-

Incubation: Treat cell lysate with this compound.

-

Protease Digestion: Subject the treated lysate to limited proteolysis with a protease such as pronase.

-

Analysis: Analyze the protein bands using SDS-PAGE. Proteins that are protected from degradation in the presence of the compound are potential targets. These bands can be excised and identified by mass spectrometry.

-

-

The following diagram illustrates the overarching strategy for target identification and validation:

Elucidating the Mechanism of Action: From Binding to Biological Effect

Once high-confidence targets are identified, the focus shifts to understanding the precise nature of the interaction and its downstream functional consequences. The following sections outline hypothetical scenarios based on common drug target classes and the experimental protocols to investigate them.

Scenario A: Inhibition of a Protein Kinase

-

Hypothesis: this compound inhibits the activity of a specific protein kinase, leading to the disruption of a signaling pathway implicated in cell proliferation.

-

Experimental Validation:

-

Direct Binding Assays:

-

Enzymatic Assays:

-

In Vitro Kinase Assay: To quantify the inhibition of the kinase's phosphotransferase activity (IC50 determination).

-

-

Cellular Assays:

-

Western Blotting: To measure the phosphorylation status of the kinase's known downstream substrates in treated cells.

-

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To confirm the anti-proliferative effect in cell lines dependent on the target kinase.

-

-

The experimental workflow for validating a kinase inhibitor is depicted below:

Scenario B: Modulation of an Ion Channel

-

Hypothesis: The compound modulates the activity of a specific ion channel, altering cellular membrane potential and ion homeostasis.

-

Experimental Validation:

-

Electrophysiology:

-

Automated Patch-Clamp: The gold standard for measuring ion channel currents and determining the effect of the compound (activation, inhibition, modulation of gating properties).[19]

-

-

Fluorescence-Based Assays:

-

Scenario C: Interaction with Nucleic Acids

-

Hypothesis: this compound binds to a specific DNA or RNA structure, interfering with processes such as replication, transcription, or translation.

-

Experimental Validation:

-

Biophysical Assays:

-

UV-Visible Spectroscopy and Circular Dichroism (CD): To detect conformational changes in nucleic acids upon compound binding.

-

Fluorescence Intercalator Displacement Assays: To assess intercalative binding to DNA.

-

Biolayer Interferometry (BLI): To measure the binding kinetics of the small molecule to an immobilized nucleic acid target.[18]

-

-

Functional Assays:

-

In Vitro Transcription/Translation Assays: To determine if the compound inhibits these processes.

-

DNA Polymerase/Helicase Inhibition Assays: To test for direct inhibition of enzymes involved in nucleic acid metabolism.

-

-

Scenario D: Antibacterial Activity via Inhibition of a Key Metabolic Pathway

-

Hypothesis: The compound exhibits antibacterial activity by inhibiting a crucial bacterial enzyme, for example, in fatty acid biosynthesis.

-

Experimental Validation:

-

Microbiology Assays:

-

Minimum Inhibitory Concentration (MIC) Determination: To quantify the compound's antibacterial potency against a panel of bacterial strains.

-

Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.

-

-

Mechanism of Action Studies:

-

Macromolecular Synthesis Assays: To determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.

-

Target-Specific Enzyme Assays: Based on predictions or homology to known inhibitors, test the compound's effect on specific bacterial enzymes.

-

Resistant Mutant Generation and Sequencing: To identify the gene encoding the target protein.

-

-

The following table summarizes the proposed experimental approaches for each hypothetical scenario:

| Hypothetical Target Class | Primary Validation Assays | Secondary/Cellular Assays | Key Endpoint |

| Protein Kinase | SPR, ITC, In Vitro Kinase Assay | Western Blot, Cell Proliferation Assay | IC50, KD, Inhibition of substrate phosphorylation |

| Ion Channel | Automated Patch-Clamp | Membrane Potential Dyes, Ion Flux Assays | Modulation of ion currents, change in membrane potential |

| Nucleic Acids | UV-Vis/CD Spectroscopy, BLI | In Vitro Transcription/Translation Assays | Binding affinity, inhibition of nucleic acid processing |

| Bacterial Enzyme | MIC Determination, In Vitro Enzyme Assay | Macromolecular Synthesis Assays, Resistant Mutant Sequencing | MIC, IC50, identification of inhibited pathway |

Concluding Remarks and Future Directions

The exploration of a novel chemical entity like this compound is a testament to the ongoing quest for new therapeutic modalities. This guide has outlined a comprehensive, multi-faceted strategy for moving from an interesting molecular structure to a well-understood mechanism of action. By integrating computational prediction with a tiered experimental approach encompassing phenotypic screening, target deconvolution, and rigorous biophysical and cellular validation, research teams can systematically and efficiently unravel the therapeutic potential of this and other novel compounds. The insights gained from such a structured investigation are not only crucial for the development of a specific drug candidate but also contribute to the broader understanding of how small molecules can be designed to modulate biological systems for the treatment of human disease.

References

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

- Gherardini, P. F., et al. (2021). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Frontiers in Molecular Biosciences, 8, 746533.

- Pireddu, R., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(21), 12803.

- Chung, C. Y.-S., & Loo, J. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Engineering, 17(1), 49.

- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1825, 273-309.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

- Weaver, C. D., & Lindsley, C. W. (2012). Ion Channel Screening. Assay Guidance Manual.

- Sakamoto, T., et al. (2016). Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. Bioorganic & Medicinal Chemistry, 24(13), 2978-2990.

- Dunlop, J., et al. (2008). High-Throughput Screening for Ion Channel Modulators. Methods in Molecular Biology, 491, 249-268.

- Pireddu, R., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation.

-